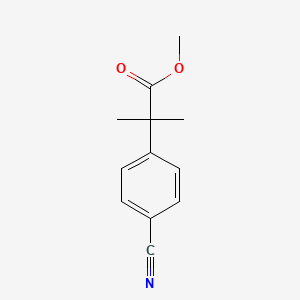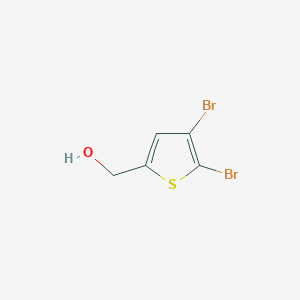
(4,5-Dibromothiophen-2-yl)methanol
Descripción general
Descripción
(4,5-Dibromothiophen-2-yl)methanol, also known as DBT-MeOH, is an organic compound that has been used for a variety of scientific applications. DBT-MeOH has been studied for its ability to act as a catalyst in organic synthesis, as a reagent for the synthesis of other organic compounds, and as a potential new type of organic semiconductor. This compound has been studied for its ability to interact with other organic molecules to form new molecular complexes and its potential to act as a molecular switch. In addition, DBT-MeOH has been studied for its potential to act as a biochemical and physiological agent, as well as its potential to be used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reaction Mechanisms :
- Synthesis of Bithiophene Derivatives : A study demonstrated the synthesis of 4,4′-dimethoxy-3,3′-bithiophene from 3-bromo-4-methoxythiophene, highlighting the potential of dibromothiophene derivatives in creating complex organic molecules. The reaction conditions were mild and yielded significant results (Zuo et al., 2015).
- Methanol in Catalysis : Research on the methanol-to-olefins reaction emphasized the importance of methanol in both fundamental research and industrial applications. This work underlines the significance of methanol derivatives in industrial processes (Tian et al., 2015).
Material Science and Catalysis :
- Solubility Studies : A study focused on the solubility of tetrabromothiophene in various solvents, which is relevant for understanding the behavior of similar compounds like (4,5-Dibromothiophen-2-yl)methanol in different solvents. This research is vital for material science and chemical engineering applications (Wang et al., 2012).
Biotechnological Applications :
- Whole-Cell Biocatalysis : Research on the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a biphasic microreaction system using Escherichia coli as a whole-cell catalyst indicates the potential of biocatalysis in synthesizing complex molecules, which could be applicable to (4,5-Dibromothiophen-2-yl)methanol derivatives (Chen et al., 2021).
Environmental and Energy Applications :
- Methanol as a Renewable Feedstock : The use of methanol in hydrogenation reactions to produce clean fuels and important chemicals highlights its role as a renewable feedstock. This research could inform the use of methanol derivatives in similar applications (Studt et al., 2015).
Propiedades
IUPAC Name |
(4,5-dibromothiophen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2OS/c6-4-1-3(2-8)9-5(4)7/h1,8H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJZUWKPHCZNOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-Dibromothiophen-2-yl)methanol | |
CAS RN |
773868-55-6 | |
| Record name | (4,5-dibromothiophen-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



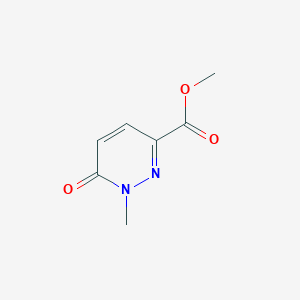
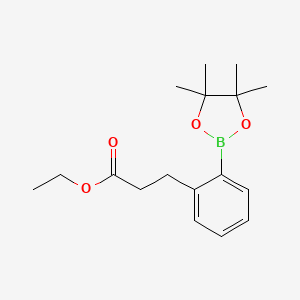
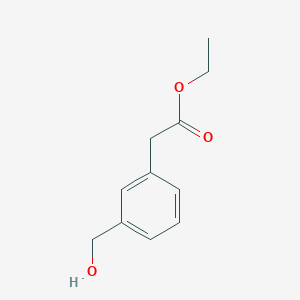






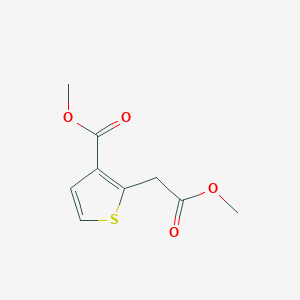
![5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1428643.png)

